5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- 4-(2-chloro-4-methoxy-5-methylphenyl)-N-(2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl)-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine
Uniqueness
5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-8-10-14(11-9-12)18-17(22)16-13(2)21(20-19-16)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCUZPUQVWFQIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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